Freselestat

Description

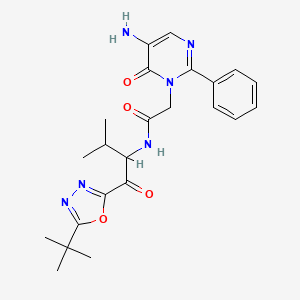

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(5-amino-6-oxo-2-phenylpyrimidin-1-yl)-N-[1-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-3-methyl-1-oxobutan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N6O4/c1-13(2)17(18(31)20-27-28-22(33-20)23(3,4)5)26-16(30)12-29-19(14-9-7-6-8-10-14)25-11-15(24)21(29)32/h6-11,13,17H,12,24H2,1-5H3,(H,26,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSIHYROEMJSOAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)C1=NN=C(O1)C(C)(C)C)NC(=O)CN2C(=NC=C(C2=O)N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50943150 | |

| Record name | 2-(5-Amino-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-[1-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-3-methyl-1-oxobutan-2-yl]ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50943150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208848-19-5 | |

| Record name | Freselestat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208848195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(5-Amino-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-[1-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-3-methyl-1-oxobutan-2-yl]ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50943150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FRESELESTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1CW4RL23VP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Freselestat's Mechanism of Action in Acute Lung Injury: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), are characterized by widespread inflammation in the lungs, leading to impaired gas exchange and significant mortality.[1] A key player in the pathophysiology of ALI/ARDS is the excessive activity of neutrophil elastase (NE), a potent serine protease released by activated neutrophils.[2][3] Freselestat (also known as Sivelestat or ONO-5046) is a specific, small molecule inhibitor of neutrophil elastase that has been investigated as a therapeutic agent for these conditions. This technical guide provides an in-depth overview of the mechanism of action of this compound in acute lung injury, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to Neutrophil Elastase in Acute Lung Injury

Neutrophil elastase is a powerful protease stored in the azurophilic granules of neutrophils.[4] During an inflammatory response, such as in ALI/ARDS, neutrophils are recruited to the lungs and release NE into the extracellular space. While NE plays a role in host defense by degrading bacterial proteins, its excessive and unregulated activity in the lung tissue is detrimental. It contributes to the breakdown of essential extracellular matrix components like elastin, leading to alveolar-capillary barrier dysfunction, increased permeability, and pulmonary edema.[5] Furthermore, NE can cleave and activate pro-inflammatory cytokines, amplifying the inflammatory cascade. Therefore, inhibiting the activity of neutrophil elastase presents a promising therapeutic strategy for mitigating the lung damage seen in ALI/ARDS.

This compound: A Competitive Inhibitor of Neutrophil Elastase

This compound is a synthetic, competitive inhibitor of human neutrophil elastase.[6] Its mechanism of action is centered on its ability to specifically bind to the active site of NE, thereby preventing the enzyme from degrading its natural substrates in the lung.

Quantitative Data on this compound's Inhibitory Activity

The potency and selectivity of this compound have been characterized in various in vitro studies. The following table summarizes key quantitative data regarding its inhibitory activity against neutrophil elastase.

| Parameter | Value | Species | Reference |

| IC50 | 44 nM | Human | [6] |

| 19 nM - 49 nM | Human, Rabbit, Rat, Hamster, Mouse | [2][6] | |

| Ki | 200 nM | Human | [6] |

| Selectivity | Does not inhibit trypsin, thrombin, plasmin, plasma kallikrein, pancreas kallikrein, chymotrypsin, and cathepsin G at concentrations up to 100 µM. | Not Specified | [6] |

IC50 (Half-maximal inhibitory concentration) is a measure of the concentration of a drug that is required for 50% inhibition in vitro. Ki (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half-maximum inhibition.

Signaling Pathways and Cellular Mechanisms

The therapeutic effects of this compound in acute lung injury are a direct consequence of its inhibition of neutrophil elastase. This intervention modulates several downstream signaling pathways and cellular processes that are central to the pathogenesis of ALI.

Caption: Mechanism of this compound in attenuating acute lung injury.

Key Preclinical and Clinical Evidence

The efficacy of this compound has been evaluated in both preclinical animal models of ALI and in clinical trials involving patients with ALI/ARDS.

Preclinical Studies

In various animal models, this compound has been shown to reduce the severity of acute lung injury. For instance, in a rat model of hemorrhagic shock, intravenous infusion of this compound (10 mg/kg/h) significantly suppressed lung injury and reduced the levels of TNF-α and iNOS gene expression.[6] Intratracheal administration of this compound in hamsters protected against lung hemorrhage induced by human neutrophil elastase, with an ID50 of 82 µg/kg.[6]

Clinical Trials

Clinical trials of this compound in patients with ALI/ARDS have yielded mixed results. Some studies have suggested that this compound may improve pulmonary function and reduce the duration of mechanical ventilation.[6][7] However, a large, multicenter, double-blind, placebo-controlled trial (the STRIVE study) did not show a significant effect of intravenous this compound on 28-day all-cause mortality or ventilator-free days in a broad population of patients with acute lung injury.[3][8] These conflicting results highlight the complexity of ALI/ARDS and the challenges of translating preclinical findings to the clinical setting.

Detailed Experimental Protocols

To provide a practical resource for researchers, this section outlines the detailed methodologies for key experiments used to evaluate the mechanism and efficacy of this compound in the context of acute lung injury.

In Vitro Neutrophil Elastase Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of a compound against neutrophil elastase.

Materials:

-

Neutrophil Elastase (human)

-

Fluorogenic substrate for neutrophil elastase (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

-

Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 0.05% Triton X-100)

-

This compound (or other test inhibitors)

-

96-well black microplate

-

Fluorometric plate reader (Excitation/Emission wavelengths specific to the substrate)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Create a series of dilutions of this compound in Assay Buffer.

-

In a 96-well plate, add a fixed amount of human neutrophil elastase to each well.

-

Add the different concentrations of this compound to the respective wells. Include a control well with no inhibitor.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity over time using a plate reader in kinetic mode.

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Caption: Workflow for an in vitro neutrophil elastase inhibition assay.

Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice

This protocol details a common method for inducing an ALI-like phenotype in mice to study the in vivo effects of therapeutic agents.

Materials:

-

Male C57BL/6 mice (8-12 weeks old)

-

Lipopolysaccharide (LPS) from E. coli

-

Sterile, pyrogen-free saline

-

Anesthesia (e.g., ketamine/xylazine cocktail)

-

Intratracheal instillation device (e.g., MicroSprayer)

-

This compound for administration (e.g., intraperitoneal injection or intravenous infusion)

Procedure:

-

Anesthetize the mice via intraperitoneal injection.

-

Position the mouse in a supine position on a surgical board.

-

Make a small midline incision in the neck to expose the trachea.

-

Carefully insert the intratracheal instillation device into the trachea.

-

Instill a solution of LPS in sterile saline (typically 1-5 mg/kg) into the lungs. A control group should receive saline only.

-

Suture the incision and allow the mice to recover.

-

Administer this compound at the desired dose and time point (e.g., before or after LPS challenge).

-

At a predetermined time point (e.g., 24 or 48 hours post-LPS), euthanize the mice and collect bronchoalveolar lavage (BAL) fluid and lung tissue for analysis.

Analysis of Bronchoalveolar Lavage (BAL) Fluid

BAL fluid analysis provides critical information about the inflammatory state of the lungs.

Procedure:

-

Following euthanasia, cannulate the trachea of the mouse.

-

Instill a known volume of sterile, cold PBS (e.g., 1 mL) into the lungs and then gently aspirate.

-

Repeat the lavage process 2-3 times, pooling the recovered fluid.

-

Centrifuge the BAL fluid to separate the cells from the supernatant.

-

Resuspend the cell pellet for total and differential cell counts (e.g., using a hemocytometer and cytospin preparations with staining).

-

Use the supernatant for measuring total protein concentration (as an indicator of permeability) and cytokine levels (e.g., using ELISA or a multiplex assay).

Histological Scoring of Lung Injury

Histological examination of lung tissue provides a semi-quantitative assessment of the extent of lung damage.

Procedure:

-

Fix the collected lung tissue in 10% neutral buffered formalin.

-

Embed the tissue in paraffin and cut thin sections.

-

Stain the sections with Hematoxylin and Eosin (H&E).

-

Examine the stained sections under a microscope in a blinded manner.

-

Score the lung injury based on several criteria, such as:

-

Alveolar congestion

-

Hemorrhage

-

Infiltration or aggregation of neutrophils in the airspace or vessel walls

-

Thickness of the alveolar wall/hyaline membrane formation

-

-

A numerical score is assigned for each parameter, and a total lung injury score is calculated.

Conclusion

This compound, as a specific inhibitor of neutrophil elastase, has a well-defined mechanism of action that targets a key driver of the pathophysiology of acute lung injury. By inhibiting the destructive activity of NE, this compound has the potential to reduce inflammation, protect the integrity of the alveolar-capillary barrier, and mitigate the severity of lung damage. While preclinical studies have consistently demonstrated its efficacy, the translation to clinical benefit in a broad ALI/ARDS population remains a challenge. Future research may focus on identifying patient subpopulations who are most likely to respond to neutrophil elastase inhibition and on optimizing the timing and delivery of such therapies. The experimental protocols detailed in this guide provide a foundation for further investigation into the role of neutrophil elastase and the therapeutic potential of its inhibitors in acute lung injury.

References

- 1. atsjournals.org [atsjournals.org]

- 2. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [app.jove.com]

- 3. pubcompare.ai [pubcompare.ai]

- 4. cdn-links.lww.com [cdn-links.lww.com]

- 5. biorxiv.org [biorxiv.org]

- 6. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An Official American Thoracic Society Workshop Report: Features and Measurements of Experimental Acute Lung Injury in Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LPS-induce acute lung injury (LPS nebulization, mice) [protocols.io]

ONO-6818: An In-Depth Technical Guide on a Potent Neutrophil Elastase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neutrophil elastase inhibitor ONO-6818 (freselestat), summarizing its mechanism of action, preclinical data, and clinical development history. The information is intended for researchers, scientists, and professionals involved in drug development and discovery.

Core Concept: Neutrophil Elastase Inhibition

Neutrophil elastase (NE) is a serine protease stored in the azurophilic granules of neutrophils. Upon inflammation, neutrophils release NE, which plays a crucial role in the degradation of extracellular matrix proteins, including elastin. While essential for host defense, excessive NE activity is implicated in the pathogenesis of several inflammatory diseases, most notably chronic obstructive pulmonary disease (COPD), by contributing to tissue destruction and perpetuating the inflammatory cycle. ONO-6818 is a potent and selective, orally active inhibitor of human neutrophil elastase, developed to counteract the damaging effects of excessive NE activity.

Mechanism of Action: The ONO-6818 Inhibition Pathway

ONO-6818 acts as a transition-state inhibitor of neutrophil elastase. It selectively binds to the active site of the enzyme, preventing it from cleaving its natural substrates. This inhibition disrupts the downstream inflammatory cascade initiated by NE.

The uncontrolled release of neutrophil elastase in the lungs contributes to a self-perpetuating cycle of inflammation and tissue damage. NE can directly degrade lung elastin, leading to emphysema. Furthermore, it can cleave and activate pro-inflammatory cytokines and chemokines, and stimulate mucus hypersecretion, further recruiting and activating neutrophils and other inflammatory cells. ONO-6818, by blocking NE activity, is designed to break this cycle.

Quantitative Data

In Vitro Inhibitory Activity and Selectivity

ONO-6818 is a high-affinity inhibitor of human neutrophil elastase. While a comprehensive public profile of its activity against a wide range of proteases is not available, existing data demonstrates its potency and selectivity.

| Protease | Inhibition Constant (Ki) | Selectivity vs. HNE |

| Human Neutrophil Elastase (HNE) | 12 nM[1] | - |

| Trypsin | >100-fold less active than HNE[1] | >100x |

| Pancreatic Elastase | >100-fold less active than HNE[1] | >100x |

| Collagenase | >100-fold less active than HNE[1] | >100x |

| Murine Macrophage Elastase | >100-fold less active than HNE[1] | >100x |

Note: More detailed IC50 or Ki values against a broader panel of serine proteases are not publicly available.

Preclinical Pharmacokinetics

Detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for ONO-6818 in preclinical models have not been made publicly available. The compound is described as being orally active.[1]

In Vivo Efficacy in a Rat Model of HNE-Induced Emphysema

Oral administration of ONO-6818 demonstrated significant efficacy in a rat model of human neutrophil elastase-induced emphysema.[2]

Acute Inflammatory Markers (6 hours post-HNE induction)

| Treatment Group | Neutrophil Count in BALF (cells/mL) | Myeloperoxidase (MPO) Activity in Lung Tissue (U/g) |

| Control (Saline) | Data not specified | Data not specified |

| HNE (200 U) | Significantly increased vs. Control | Significantly increased vs. Control |

| HNE + ONO-6818 (10 mg/kg) | Dose-dependent reduction vs. HNE | Dose-dependent reduction vs. HNE |

| HNE + ONO-6818 (100 mg/kg) | Dose-dependent reduction vs. HNE | Dose-dependent reduction vs. HNE |

Chronic Lung Function Parameters (8 weeks post-HNE induction) [2]

| Treatment Group | Functional Residual Capacity (FRC) (% of Control) | Total Lung Capacity (TLC) (% of Control) | Lung Compliance (mL/cm H2O) |

| Control (Saline) | 100% | 100% | 0.47 ± 0.13 |

| HNE (200 U) | Significantly increased vs. Control | Significantly increased vs. Control | 0.61 ± 0.08 |

| HNE + ONO-6818 (10 mg/kg) | Significantly attenuated increase vs. HNE | Significantly attenuated increase vs. HNE | 0.43 ± 0.11 |

| HNE + ONO-6818 (100 mg/kg) | Significantly attenuated increase vs. HNE | Significantly attenuated increase vs. HNE | 0.43 ± 0.12 |

In Vitro Efficacy in a Simulated Extracorporeal Circulation Model

In a model simulating cardiopulmonary bypass, ONO-6818 demonstrated anti-inflammatory effects.[3]

| Parameter | Control | ONO-6818 (1.0 µM) |

| Neutrophil Elastase Levels | Baseline | Significantly lower than control |

| Interleukin-8 (IL-8) Production | Baseline | Significantly reduced vs. Control |

| C5b-9 Production | Baseline | Significantly reduced vs. Control |

Experimental Protocols

HNE-Induced Emphysema in Rats

This protocol describes the induction of emphysema in rats using human neutrophil elastase and the evaluation of ONO-6818's therapeutic effects.[2]

Methodology:

-

Animals: Young male Wistar rats are used for the study.

-

Treatment Groups: Animals are divided into four groups: a control group receiving saline, an HNE group receiving human neutrophil elastase, and two treatment groups receiving HNE plus ONO-6818 at low (10 mg/kg) and high (100 mg/kg) doses.

-

Drug Administration: ONO-6818 is administered orally 1 hour prior to the induction of lung injury.

-

Induction of Emphysema: Human neutrophil elastase (200 U) is administered intratracheally using a microsprayer.

-

Acute Phase Analysis (6 hours): Bronchoalveolar lavage fluid (BALF) is collected to determine neutrophil counts. Lung tissue is harvested to measure myeloperoxidase (MPO) activity as a marker of neutrophil infiltration.

-

Chronic Phase Analysis (8 weeks): Pulmonary function tests are performed to measure functional residual capacity (FRC), total lung capacity (TLC), and lung compliance. Lung tissue is collected for histopathological examination to assess airspace enlargement.

Simulated Extracorporeal Circulation

This in vitro model assesses the anti-inflammatory effects of ONO-6818 in a system mimicking cardiopulmonary bypass.[3]

Methodology:

-

Blood Circuit: Freshly drawn human blood is heparinized and circulated for 120 minutes in a closed loop consisting of a membrane oxygenator and a roller pump.

-

Treatment: The circuit is run with or without the presence of ONO-6818 at a concentration of 1.0 µM.

-

Analysis: Blood samples are collected at various time points to measure levels of neutrophil elastase, IL-8, and the complement membrane attack complex (C5b-9) using enzyme immunoassays. Neutrophil adhesion molecules (CD11b and L-selectin) are measured by flow cytometry.

Clinical Development and Discontinuation

ONO-6818 (this compound) entered Phase IIa clinical trials for the treatment of Chronic Obstructive Pulmonary Disease (COPD). However, in November 2002, Ono Pharmaceutical Co., Ltd. announced the discontinuation of the development of ONO-6818.[2]

The decision was based on the findings from a Phase IIa double-blind, placebo-controlled study in Japan, which was initiated in July 2001. The analysis of the clinical data revealed abnormal elevations in liver function tests in the ONO-6818 treatment groups. Although the elevations were reported as mild to moderate, a causal relationship with the administration of ONO-6818 could not be ruled out, leading to the termination of its development for COPD and Alpha-1 Antitrypsin Deficiency due to safety concerns.[2]

Conclusion

ONO-6818 is a potent and selective inhibitor of human neutrophil elastase that demonstrated significant anti-inflammatory and lung-protective effects in preclinical models of lung injury. Its oral bioavailability made it a promising candidate for the treatment of chronic inflammatory lung diseases such as COPD. However, the emergence of adverse effects on liver function during a Phase IIa clinical trial led to the discontinuation of its development. The story of ONO-6818 highlights the critical importance of safety and tolerability in the development of new therapeutics and underscores the challenges in translating promising preclinical findings into clinically viable treatments. The data and methodologies from the ONO-6818 program remain a valuable resource for researchers in the field of neutrophil elastase inhibition and the development of novel anti-inflammatory agents.

References

Sivelestat's Molecular Targets in Inflammatory Diseases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sivelestat is a potent and selective inhibitor of neutrophil elastase, a serine protease implicated in the pathogenesis of various inflammatory diseases.[1][2] This technical guide provides a comprehensive overview of the molecular targets of sivelestat, detailing its mechanism of action, effects on key signaling pathways, and a summary of quantitative data from preclinical and clinical studies. The information is intended to support researchers, scientists, and drug development professionals in their exploration of sivelestat's therapeutic potential.

Core Molecular Target: Neutrophil Elastase

The primary molecular target of sivelestat is neutrophil elastase (NE).[1][2] NE is a powerful serine protease stored in the azurophilic granules of neutrophils.[3] Upon neutrophil activation at sites of inflammation, NE is released into the extracellular space where it can degrade a wide range of extracellular matrix proteins, including elastin, collagen, and fibronectin.[4] While essential for host defense, dysregulated NE activity contributes significantly to tissue damage in inflammatory conditions.[2]

Sivelestat acts as a competitive inhibitor of neutrophil elastase.[2] Its inhibitory activity is highly selective for neutrophil elastase over other proteases, such as pancreatic elastase.[1]

Quantitative Data on Sivelestat's Inhibitory Activity

| Parameter | Value | Species/System | Reference |

| IC50 (Leukocyte Elastase) | 19-49 nM | Human | [1] |

| IC50 (Pancreas Elastase) | 5.6 µM | Porcine | [1] |

Modulation of Inflammatory Signaling Pathways

Sivelestat's inhibition of neutrophil elastase leads to the modulation of multiple downstream signaling pathways that are critical in the inflammatory response.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

Neutrophil elastase can activate the NF-κB pathway, a central regulator of inflammation, leading to the transcription of pro-inflammatory cytokines.[5] Sivelestat, by inhibiting NE, has been shown to decrease NF-κB activation by preventing the phosphorylation and subsequent degradation of its inhibitor, IκB.[5]

References

- 1. Sivelestat protects against acute lung injury by up-regulating angiotensin-converting enzyme 2/angiotensin-(1–7)/Mas receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Neutrophil-Derived Proteases in Lung Inflammation: Old Players and New Prospects [mdpi.com]

- 4. Neutrophil elastase: From mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cms-tenant2.umassmed.edu [cms-tenant2.umassmed.edu]

Freselestat: A Technical Guide for Investigating Neutrophil-Mediated Tissue Damage

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neutrophil elastase, a powerful serine protease released by activated neutrophils, is a key mediator of tissue damage in a host of inflammatory diseases. An imbalance between neutrophil elastase and its endogenous inhibitors can lead to excessive proteolytic activity, resulting in the breakdown of extracellular matrix components and the amplification of the inflammatory cascade. Freselestat (also known as ONO-6818 or sivelestat) is a potent and specific inhibitor of neutrophil elastase. This technical guide provides an in-depth overview of the use of this compound as a tool to study neutrophil-mediated tissue damage. It includes a summary of its mechanism of action, detailed experimental protocols for preclinical and in vitro studies, a compilation of quantitative data from relevant research, and a visualization of the pertinent signaling pathways. This resource is intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this compound in their investigations of inflammatory pathologies.

Introduction: The Role of Neutrophil Elastase in Tissue Injury

Neutrophils are the first line of defense in the innate immune system, migrating to sites of inflammation to combat pathogens. A key component of their antimicrobial arsenal is neutrophil elastase (NE), a serine protease stored in azurophilic granules. While essential for host defense, the dysregulated release of NE can inflict significant damage on host tissues.[1] NE has a broad substrate specificity, capable of degrading major extracellular matrix proteins such as elastin, collagen, and fibronectin.[1] This enzymatic activity not only compromises tissue integrity but also perpetuates the inflammatory response by generating chemotactic fragments and activating pro-inflammatory cytokines.[2]

The pathological consequences of unchecked NE activity are implicated in a range of diseases, including acute respiratory distress syndrome (ARDS), ventilator-induced lung injury (VILI), ischemia-reperfusion injury, and chronic obstructive pulmonary disease (COPD).[3][4] Consequently, the inhibition of NE presents a promising therapeutic strategy for mitigating tissue damage in these conditions.

This compound: A Specific Inhibitor of Neutrophil Elastase

This compound is a small molecule, potent, and specific inhibitor of human neutrophil elastase.[5] Its inhibitory action is reversible and competitive.[6] By binding to the active site of NE, this compound prevents the enzyme from degrading its substrates, thereby protecting tissues from proteolytic damage.[6]

Mechanism of Action:

This compound's primary mechanism of action is the direct inhibition of neutrophil elastase activity. This leads to several downstream effects that contribute to its tissue-protective properties:

-

Preservation of Extracellular Matrix: By blocking NE, this compound prevents the degradation of critical structural proteins like elastin and collagen, maintaining the integrity of the tissue architecture.

-

Reduction of Inflammatory Mediator Production: this compound has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-8 (IL-8) and the formation of the complement membrane attack complex (C5b-9).[5][7]

-

Modulation of Neutrophil Activity: While not directly affecting neutrophil adhesion molecules like CD11b and L-selectin, the inhibition of NE activity by this compound can lead to a reduction in overall neutrophil-mediated inflammation.[7]

Signaling Pathways in Neutrophil-Mediated Tissue Damage

The signaling cascade leading to neutrophil-mediated tissue damage is complex and involves multiple interconnected pathways. The diagram below illustrates a simplified representation of this process and highlights the interventional point of this compound.

References

- 1. Experimental pulmonary emphysema induced in the rat by intratracheally administered elastase: morphogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. ONO-6818, a novel, potent neutrophil elastase inhibitor, reduces inflammatory mediators during simulated extracorporeal circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Measuring Myeloperoxidase Activity in Biological Samples | PLOS One [journals.plos.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

Freselestat: A Technical Guide to a Potent Neutrophil Elastase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Freselestat (also known as ONO-6818) is a potent, orally active, and selective inhibitor of human neutrophil elastase (HNE). Developed through a collaboration between Ono Pharmaceutical and Cortech, Inc., this compound showed significant promise in preclinical models of inflammatory lung diseases, including chronic obstructive pulmonary disease (COPD) and acute lung injury (ALI). Its mechanism of action centers on the direct inhibition of HNE, a key serine protease involved in the pathogenesis of these conditions. Despite promising preclinical results, the clinical development of this compound was discontinued due to safety concerns, specifically observations of elevated liver function tests in a Phase IIa clinical trial. This guide provides a comprehensive overview of the pharmacological properties of this compound, detailing its mechanism of action, preclinical efficacy, and the clinical findings that led to the cessation of its development.

Introduction

Neutrophil elastase, a serine protease released from activated neutrophils, plays a critical role in the inflammatory cascade and tissue destruction associated with various respiratory diseases. Its uncontrolled activity contributes to the degradation of extracellular matrix components, mucus hypersecretion, and perpetuation of the inflammatory response. Consequently, the inhibition of HNE has been a significant therapeutic target for diseases like COPD, cystic fibrosis, and acute respiratory distress syndrome (ARDS). This compound emerged as a promising small molecule inhibitor designed to selectively target HNE.

Mechanism of Action

This compound is a competitive and reversible inhibitor of human neutrophil elastase.[1] It binds to the active site of the enzyme, preventing the breakdown of its natural substrates.[2]

Signaling Pathway of Neutrophil Elastase and Inhibition by this compound

Neutrophil elastase is involved in multiple signaling pathways that contribute to inflammation and tissue damage. This compound acts by directly binding to and inhibiting the enzymatic activity of HNE, thereby blocking these downstream effects.

Caption: Mechanism of action of this compound in inhibiting the HNE signaling pathway.

Pharmacological Properties

Pharmacodynamics

This compound is a highly potent inhibitor of human neutrophil elastase with a reported Ki (inhibition constant) of 12.2 nM .[3][4] It demonstrates high selectivity for HNE over other proteases.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Reference |

| Ki for Human Neutrophil Elastase | 12.2 nM | [3][4] |

| Selectivity | >100-fold less active against trypsin, proteinase 3, pancreatic elastase, plasmin, thrombin, collagenase, cathepsin G, and murine macrophage elastase. | [1][3] |

Pharmacokinetics

While detailed pharmacokinetic parameters from human studies are not widely available due to the discontinuation of its development, this compound was designed and confirmed in preclinical studies to be an orally active agent.[3][5]

Preclinical Efficacy

This compound demonstrated significant efficacy in various preclinical models of inflammatory diseases.

Human Neutrophil Elastase-Induced Emphysema in Rats

In a rat model of HNE-induced emphysema, oral administration of this compound one hour prior to HNE instillation resulted in a dose-dependent attenuation of acute lung injury and the subsequent development of emphysema.[5][6]

Table 2: Efficacy of this compound in a Rat Model of HNE-Induced Emphysema

| Parameter | HNE Control Group | This compound (10 mg/kg) | This compound (100 mg/kg) | Reference |

| Lung Myeloperoxidase Activity (U/g tissue) | Increased vs. Saline | Dose-dependent reduction | Significant reduction | [5] |

| Hemoglobin in BALF (µg/mL) | Increased vs. Saline | Dose-dependent reduction | Significant reduction | [5] |

| Neutrophil Count in BALF (x10^4 cells/mL) | Increased vs. Saline | Dose-dependent reduction | Significant reduction | [5] |

| Functional Residual Capacity (% of predicted) | Increased vs. Saline | Attenuated increase | Significantly attenuated increase | [5] |

| Total Lung Capacity (% of predicted) | Increased vs. Saline | Attenuated increase | Significantly attenuated increase | [5] |

| Lung Compliance (mL/cmH2O) | Increased vs. Saline | Attenuated increase | Significantly attenuated increase | [5] |

| Mean Linear Intercept (µm) | Increased vs. Saline | Attenuated increase | Significantly attenuated increase | [5] |

BALF: Bronchoalveolar Lavage Fluid

Simulated Extracorporeal Circulation

In an in vitro model using human blood circulated through a membrane oxygenator to simulate cardiopulmonary bypass, this compound demonstrated potent anti-inflammatory effects.[7]

Table 3: Effect of this compound in a Simulated Extracorporeal Circulation Model

| Parameter | Control Group | This compound (1.0 µM) | Reference |

| Neutrophil Elastase Levels | Increased over time | Significantly lower | [7] |

| Interleukin-8 (IL-8) Production | Increased over time | Significantly reduced | [7] |

| Complement C5b-9 Production | Increased over time | Significantly reduced | [7] |

Experimental Protocols

HNE-Induced Emphysema in Rats

-

Animal Model: Male Wistar rats.

-

Induction of Emphysema: Intratracheal administration of human neutrophil elastase (200 U) using a microsprayer.

-

Treatment: this compound (10 mg/kg or 100 mg/kg) or vehicle (0.5% carboxymethyl-cellulose) was administered orally one hour before HNE application.

-

Acute Phase Assessment (6 hours post-HNE):

-

Bronchoalveolar lavage fluid (BALF) was collected to measure neutrophil counts and hemoglobin concentration.

-

Lung tissue was harvested to determine myeloperoxidase (MPO) activity as a marker of neutrophil infiltration.

-

-

Chronic Phase Assessment (8 weeks post-HNE):

-

Pulmonary function tests were performed to measure functional residual capacity (FRC), total lung capacity (TLC), and lung compliance.

-

Histological analysis of lung tissue was conducted to determine the mean linear intercept as a measure of airspace enlargement.[5]

-

Caption: Experimental workflow for the HNE-induced emphysema model in rats.

Simulated Extracorporeal Circulation

-

Model: Freshly drawn human blood was heparinized (3.75 U/mL) and recirculated for 120 minutes in a circuit consisting of a membrane oxygenator and a roller pump.

-

Treatment: The blood was treated with either this compound (1.0 µM) or vehicle.

-

Measurements: Samples were taken at baseline and at various time points during the 120-minute circulation.

-

Neutrophil elastase, IL-8, and C5b-9 levels were measured by enzyme immunoassay.

-

Neutrophil adhesion molecules (CD11b and L-selectin) and cytoplasmic F-actin were measured by flow cytometry.

-

Neutrophil deformability was assessed using simulated silicon microcapillaries.[7]

-

Clinical Development and Discontinuation

This compound entered clinical development for the treatment of COPD and Alpha-1 Antitrypsin Deficiency. However, in November 2002, Ono Pharmaceutical announced the discontinuation of its development.[8]

The decision was based on findings from a Phase IIa double-blind, placebo-controlled clinical study in patients with COPD in Japan, which was initiated in July 2001. The analysis of the data revealed an abnormal elevation in liver function test (LFT) values (mild to moderate) in the this compound-treated group. A causal relationship between the drug administration and the elevated LFTs could not be ruled out, leading to the voluntary suspension of the study and ultimately the termination of the development program due to safety concerns.[8]

Conclusion

This compound is a potent and selective inhibitor of human neutrophil elastase that demonstrated significant anti-inflammatory and tissue-protective effects in preclinical models. Its oral bioavailability made it an attractive candidate for the treatment of chronic inflammatory lung diseases such as COPD. However, the emergence of safety signals related to liver function in early clinical trials led to the discontinuation of its development. The story of this compound underscores the critical importance of safety evaluation in the transition from promising preclinical findings to clinical application and serves as a valuable case study for researchers and professionals in the field of drug development. The extensive preclinical data generated for this compound continues to contribute to the understanding of the role of neutrophil elastase in disease and the development of next-generation HNE inhibitors.

References

- 1. Protease-Specific Biomarkers to Analyse Protease Inhibitors for Emphysema Associated with Alpha 1-Antitrypsin Deficiency. An Overview of Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. American Thoracic Society | Clinical Trials [site.thoracic.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound|ONO-6818;ONO 6818 [dcchemicals.com]

- 5. A novel oral neutrophil elastase inhibitor (ONO-6818) inhibits human neutrophil elastase-induced emphysema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. atsjournals.org [atsjournals.org]

- 7. ONO-6818, a novel, potent neutrophil elastase inhibitor, reduces inflammatory mediators during simulated extracorporeal circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ono-pharma.com [ono-pharma.com]

Freselestat: A Deep Dive into its Role in Modulating Inflammatory Responses

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Freselestat (also known as ONO-6818) is a potent and highly selective, orally active inhibitor of human neutrophil elastase (HNE). HNE, a serine protease released by neutrophils during inflammation, plays a significant role in the pathology of various inflammatory diseases through its degradation of extracellular matrix proteins and its influence on inflammatory signaling cascades. This technical guide provides a comprehensive overview of this compound's mechanism of action, its efficacy in preclinical models of inflammation, and the underlying signaling pathways it modulates. Quantitative data from key studies are presented in structured tables for comparative analysis, and detailed experimental protocols are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of this compound's role in the inflammatory process.

Introduction to this compound and Neutrophil Elastase

Neutrophil elastase is a key mediator of the inflammatory response, contributing to tissue destruction and the perpetuation of inflammation.[1] Under normal physiological conditions, its activity is tightly regulated by endogenous inhibitors. However, in many inflammatory diseases, an imbalance between proteases and anti-proteases leads to excessive HNE activity, resulting in pathological tissue damage.

This compound emerges as a promising therapeutic agent that directly targets and inhibits HNE. Its high potency and selectivity offer the potential for a targeted anti-inflammatory therapy with a favorable safety profile.

Physicochemical Properties and In Vitro Potency

This compound is a non-peptidic small molecule inhibitor of HNE. Its potency is demonstrated by a low nanomolar inhibition constant (Ki).

| Parameter | Value | Reference |

| Ki (Human Neutrophil Elastase) | 12.2 nM | [2][3][4] |

| Selectivity | >100-fold less active against other proteases (trypsin, proteinase 3, pancreatic elastase, plasmin, thrombin, collagenase, cathepsin G, and murine macrophage elastase) | [2][3][4] |

Modulation of Inflammatory Responses: Preclinical Evidence

Preclinical studies in various animal models of inflammation have demonstrated the significant anti-inflammatory effects of this compound.

Acute Lung Injury (ALI) and Emphysema

In a rat model of HNE-induced acute lung injury and emphysema, oral administration of this compound demonstrated a dose-dependent reduction in key inflammatory markers and pathological changes.

Table 1: Effects of this compound on HNE-Induced Acute Lung Injury in Rats

| Parameter | Control | HNE | HNE + this compound (10 mg/kg) | HNE + this compound (100 mg/kg) | Reference |

| Neutrophil Count in BALF (x10^4 cells/mL) | 0.8 ± 0.3 | 15.2 ± 3.5 | 8.9 ± 2.1 | 5.4 ± 1.8 | [5] |

| Hemoglobin in BALF (µg/mL) | 5.1 ± 1.2 | 45.3 ± 10.2 | 25.1 ± 7.8 | 15.6 ± 5.4 | [5] |

| Myeloperoxidase (MPO) Activity in Lung (U/g tissue) | 0.12 ± 0.04 | 0.85 ± 0.15 | 0.48 ± 0.11 | 0.31 ± 0.09 | [5] |

*p < 0.05 compared to HNE group. BALF: Bronchoalveolar Lavage Fluid.

Colitis

In a hamster model of acetic acid-induced colitis, both oral and subcutaneous administration of this compound resulted in a significant reduction in the ulcerated area and luminal hemoglobin levels.

Table 2: Effects of this compound on Acetic Acid-Induced Colitis in Hamsters

| Treatment | Ulcer Area (mm²) | Hemoglobin in Colonic Lumen (µg/mL) | NE Activity in Colonic Lumen (U/mL) | Reference |

| Control | 150.2 ± 25.8 | 185.3 ± 30.1 | 1.25 ± 0.21 | [6] |

| This compound (10 mg/kg, p.o.) | 85.6 ± 15.2 | 102.1 ± 18.5 | 0.68 ± 0.12 | [6] |

| This compound (30 mg/kg, p.o.) | 60.1 ± 10.5 | 75.4 ± 12.9 | 0.45 ± 0.08 | [6] |

| This compound (1000 mg/kg, s.c.) | 55.8 ± 9.8 | 70.2 ± 11.7 | 0.41 ± 0.07* | [6] |

*p < 0.05 compared to control. p.o.: oral administration; s.c.: subcutaneous administration.

Simulated Extracorporeal Circulation

In an in vitro model of simulated extracorporeal circulation using human blood, this compound significantly reduced the production of the pro-inflammatory cytokine Interleukin-8 (IL-8) and the complement component C5b-9.[7]

Table 3: Effect of this compound on Inflammatory Mediators in Simulated Extracorporeal Circulation

| Mediator | Control Group | This compound (1.0 µM) Group | Reference |

| Neutrophil Elastase (ng/mL) | Significantly increased | Significantly lower than control | [7] |

| Interleukin-8 (pg/mL) | Significantly increased | Significantly reduced production | [7] |

| C5b-9 (ng/mL) | Significantly increased | Significantly reduced production | [7] |

Mechanism of Action: Signaling Pathway Modulation

While direct inhibition of HNE is the primary mechanism of action, evidence from studies on the closely related neutrophil elastase inhibitor, sivelestat, suggests that the downstream effects of this compound likely involve the modulation of key inflammatory signaling pathways, including the NF-κB and JNK pathways.[8]

Neutrophil Elastase-Mediated Inflammatory Signaling

The following diagram illustrates the central role of neutrophil elastase in activating pro-inflammatory signaling cascades.

This compound's Point of Intervention

This compound directly inhibits the enzymatic activity of HNE, thereby blocking its downstream pro-inflammatory effects.

Detailed Experimental Protocols

In Vitro Neutrophil Elastase Inhibition Assay

Objective: To determine the inhibitory potency of this compound against human neutrophil elastase.

Materials:

-

Human Neutrophil Elastase (HNE)

-

Fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

-

Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.05% Brij-35)

-

This compound (or other test compounds)

-

96-well microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of this compound in assay buffer to obtain a range of concentrations.

-

In a 96-well plate, add a fixed concentration of HNE to each well.

-

Add the different concentrations of this compound to the wells containing HNE and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 380 nm, emission at 460 nm).

-

Calculate the initial reaction velocities (slopes of the fluorescence vs. time curves).

-

Determine the percentage of inhibition for each this compound concentration relative to a control with no inhibitor.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to calculate the IC50 value. The Ki value can be determined using the Cheng-Prusoff equation if the substrate concentration and Km are known.

In Vivo HNE-Induced Lung Injury Model in Rats

Objective: To evaluate the in vivo efficacy of this compound in a rat model of acute lung injury.

Animals: Male Wistar rats (or other suitable strain).

Materials:

-

Human Neutrophil Elastase (HNE)

-

This compound

-

Vehicle for this compound (e.g., 0.5% carboxymethyl cellulose)

-

Anesthesia

-

Microsprayer for intratracheal instillation

-

Bronchoalveolar lavage (BAL) equipment

-

Reagents for MPO assay and hemoglobin measurement

Procedure:

-

Anesthetize the rats.

-

Administer this compound or vehicle orally at the desired doses (e.g., 10 and 100 mg/kg) one hour prior to HNE instillation.[5]

-

Intratracheally instill a solution of HNE (e.g., 200 U in saline) using a microsprayer. A control group receives saline only.[5]

-

At a specified time point after HNE instillation (e.g., 6 hours for acute inflammation or 8 weeks for emphysema development), euthanize the animals.[5]

-

Perform bronchoalveolar lavage (BAL) to collect fluid for cell counting and analysis of inflammatory markers.

-

Harvest lung tissue for histological analysis and measurement of myeloperoxidase (MPO) activity.

-

Analyze BAL fluid for total and differential cell counts (specifically neutrophils) and hemoglobin concentration as an indicator of hemorrhage.[5]

-

Measure MPO activity in lung tissue homogenates as a marker of neutrophil infiltration.

-

For chronic studies, perform lung function tests (e.g., measurement of functional residual capacity, total lung capacity, and lung compliance) and histological analysis to assess the development of emphysema.[5]

Workflow Diagram:

Clinical Development and Future Perspectives

While extensive preclinical data support the therapeutic potential of this compound, publicly available data from human clinical trials are limited. Further clinical investigation is warranted to establish the safety and efficacy of this compound in patient populations with inflammatory diseases such as chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), and cystic fibrosis. The development of specific biomarkers for HNE activity will be crucial for patient selection and for monitoring the therapeutic response to this compound in future clinical trials.

Conclusion

This compound is a potent and selective inhibitor of human neutrophil elastase with demonstrated efficacy in preclinical models of inflammatory disease. Its ability to attenuate inflammation and tissue damage highlights its potential as a valuable therapeutic agent. Further research into its effects on specific signaling pathways and its evaluation in human clinical trials will be critical in defining its future role in the management of a range of debilitating inflammatory conditions.

References

- 1. medkoo.com [medkoo.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A novel oral neutrophil elastase inhibitor (ONO-6818) inhibits human neutrophil elastase-induced emphysema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of the neutrophil elastase inhibitor (ONO-6818) on acetic acid induced colitis in Syrian hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ONO-6818, a novel, potent neutrophil elastase inhibitor, reduces inflammatory mediators during simulated extracorporeal circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sivelestat sodium attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

Freselestat: A Precision Tool for Interrogating Serine Protease Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Freselestat (also known as ONO-6818) is a potent and highly selective, orally active inhibitor of human neutrophil elastase (HNE), a key serine protease implicated in the pathogenesis of a wide range of inflammatory diseases. Its high specificity makes it an invaluable research probe for elucidating the complex roles of HNE in physiological and pathological processes, distinguishing its activity from other related serine proteases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, selectivity profile, detailed experimental protocols for its use, and visualization of the signaling pathways it modulates.

Core Properties of this compound

This compound is a non-covalent, reversible inhibitor of neutrophil elastase. Its chemical structure is 2-(5-amino-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-((1RS)-1-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-3-methyl-1-oxobutan-2-yl)acetamide[1][2].

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂₃H₂₈N₆O₄ | [1][2] |

| Molecular Weight | 452.51 g/mol | [1] |

| CAS Number | 208848-19-5 | [2][3] |

| Synonyms | ONO-6818, ONO-PO-736 | [3] |

Mechanism of Action and Selectivity

This compound exerts its inhibitory effect by binding to the active site of neutrophil elastase, thereby preventing the enzyme from degrading its natural substrates[4]. This inhibition helps to mitigate the inflammatory response and protect tissues from damage mediated by excessive elastase activity[4].

A critical feature of this compound as a research probe is its high selectivity for neutrophil elastase over other serine proteases. This selectivity is crucial for dissecting the specific contributions of HNE in complex biological systems where multiple proteases are active.

Table 2: Inhibitory Potency and Selectivity of this compound

| Protease | Inhibition Data | Fold Selectivity vs. HNE | Reference |

| Human Neutrophil Elastase (HNE) | Kᵢ = 12.2 nM | - | [3][5][6] |

| Trypsin | >100-fold less active | >100 | [3][5] |

| Proteinase 3 | >100-fold less active | >100 | [3][5] |

| Pancreatic Elastase | >100-fold less active | >100 | [3][5] |

| Plasmin | >100-fold less active | >100 | [3][5] |

| Thrombin | >100-fold less active | >100 | [3][5] |

| Collagenase | >100-fold less active | >100 | [3][5] |

| Cathepsin G | >100-fold less active | >100 | [3][5] |

| Murine Macrophage Elastase | >100-fold less active | >100 | [3][5] |

Experimental Protocols

The following protocols are provided as a guide for utilizing this compound in common experimental settings. Researchers should optimize these protocols for their specific experimental conditions.

In Vitro Neutrophil Elastase Inhibition Assay

This protocol describes a method to determine the inhibitory activity of this compound against purified human neutrophil elastase.

Materials:

-

Human Neutrophil Elastase (HNE)

-

This compound

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.5)

-

HNE substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in Assay Buffer to create a dose-response curve.

-

In a 96-well plate, add a fixed amount of HNE to each well.

-

Add the different concentrations of this compound to the wells containing HNE and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding the HNE substrate to each well.

-

Immediately measure the absorbance (or fluorescence, depending on the substrate) at the appropriate wavelength in kinetic mode for a set period (e.g., 30 minutes) at 37°C.

-

Calculate the rate of substrate hydrolysis for each this compound concentration.

-

Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable model to determine the IC₅₀ value.

In Vivo Mouse Model of Acute Lung Injury (ALI)

This protocol outlines a general procedure for inducing ALI in mice and treating with this compound to assess its in vivo efficacy.

Materials:

-

C57BL/6J mice

-

Lipopolysaccharide (LPS)

-

This compound

-

Vehicle for this compound (e.g., appropriate oral gavage vehicle)

-

Anesthetic

-

Bronchoalveolar lavage (BAL) equipment

Procedure:

-

Induction of ALI: Anesthetize mice and intratracheally instill a single dose of LPS (e.g., 10 µ g/mouse ) to induce lung inflammation[7]. Control mice receive sterile saline.

-

This compound Administration: this compound can be administered orally or intraperitoneally. For oral administration, a typical dose ranges from 10-100 mg/kg, administered daily[3][5]. The first dose can be given either prophylactically (before LPS instillation) or therapeutically (after LPS instillation).

-

Monitoring and Sample Collection: At a predetermined time point after LPS instillation (e.g., 24 or 48 hours), euthanize the mice.

-

Bronchoalveolar Lavage (BAL): Perform BAL by instilling and retrieving a known volume of sterile saline into the lungs.

-

BAL Fluid Analysis: Centrifuge the BAL fluid to separate the cells from the supernatant.

-

Cell Count and Differentials: Resuspend the cell pellet and perform a total cell count and cytospin preparation for differential cell counting to assess neutrophil infiltration.

-

Neutrophil Elastase Activity: Measure the elastase activity in the BAL fluid supernatant using a specific substrate, as described in the in vitro assay.

-

Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the BAL fluid supernatant by ELISA.

-

-

Histopathology: Perfuse and fix the lungs for histological analysis to assess the degree of lung injury.

Signaling Pathways Modulated by this compound

Neutrophil elastase is a key mediator of tissue damage and inflammation in chronic obstructive pulmonary disease (COPD) and acute respiratory distress syndrome (ARDS). This compound, by inhibiting HNE, can interrupt these pathological signaling cascades.

Neutrophil Elastase Signaling in COPD

In COPD, HNE contributes to the breakdown of the extracellular matrix, mucus hypersecretion, and perpetuation of the inflammatory response.

Caption: Neutrophil elastase signaling cascade in COPD.

Neutrophil Elastase Signaling in ARDS

In ARDS, HNE plays a critical role in disrupting the alveolar-capillary barrier, leading to pulmonary edema and severe respiratory distress.

References

- 1. Signaling pathways and potential therapeutic targets in acute respiratory distress syndrome (ARDS) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alveolusbio.com [alveolusbio.com]

- 3. researchgate.net [researchgate.net]

- 4. Neutrophil Elastase, Proteinase 3, and Cathepsin G as Therapeutic Targets in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sivelestat protects against acute lung injury by up-regulating angiotensin-converting enzyme 2/angiotensin-(1–7)/Mas receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neutrophil Elastase and Elafin as Prognostic Biomarker for Acute Respiratory Distress Syndrome | MedPath [trial.medpath.com]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Early-Stage Research of Freselestat for Chronic Obstructive Pulmonary Disease (COPD)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chronic Obstructive Pulmonary Disease (COPD) is a progressive inflammatory lung disease where the protease/anti-protease imbalance, particularly an excess of human neutrophil elastase (HNE), is a key pathogenic factor[1]. Freselestat (also known as ONO-5046 or Sivelestat) is a potent, selective, and competitive inhibitor of HNE that demonstrated significant promise in preclinical models of lung injury[1][2]. Despite a strong preclinical rationale, its development for chronic oral therapy in COPD was discontinued in the United States, though it gained approval in Japan for acute lung injury (ALI) and acute respiratory distress syndrome (ARDS)[3][4]. This technical guide synthesizes the available early-stage research on this compound, detailing its mechanism of action, preclinical efficacy, and the broader challenges faced by HNE inhibitors in clinical development for COPD.

The Role of Human Neutrophil Elastase (HNE) in COPD

COPD pathogenesis is heavily linked to chronic inflammation and progressive lung tissue destruction[5]. A central theory is the protease-antiprotease imbalance, where an excess of proteases, primarily HNE released from activated neutrophils, overwhelms the lung's natural anti-protease defenses (like alpha-1-antitrypsin)[1][3]. This unchecked HNE activity leads to the degradation of critical extracellular matrix components, including elastin, resulting in the loss of lung elasticity and the development of emphysema, a hallmark of COPD[6]. HNE also perpetuates inflammation and contributes to mucus hypersecretion[5]. This positions HNE as a prime therapeutic target for halting disease progression in COPD.

Mechanism of Action of this compound

This compound is a low-molecular-weight, competitive inhibitor of HNE[2][7]. It directly binds to the active site of HNE, preventing the enzyme from cleaving its substrates, thereby protecting the lung parenchyma from proteolytic damage and mitigating the inflammatory cascade driven by HNE activity. This compound (ONO-6818), a related compound, acts by covalently and reversibly attacking the key serine residue (Ser195) in the HNE active site[8].

Preclinical Research

This compound demonstrated high potency and selectivity for HNE in a range of preclinical studies.

In Vitro Efficacy

In biochemical assays, this compound (ONO-5046) was a potent and competitive inhibitor of HNE. It showed remarkable selectivity, with no significant inhibition of other serine proteases even at high concentrations, indicating a favorable off-target profile[2].

| Parameter | Value | Target Enzyme | Species | Reference |

| IC₅₀ | 0.044 µM (44 nM) | Human Neutrophil Elastase | Human | [2] |

| Ki | 0.2 µM (200 nM) | Human Neutrophil Elastase | Human | [2][8] |

| Selectivity | No inhibition at 100 µM | Trypsin, Thrombin, Plasmin, Chymotrypsin, Cathepsin G, etc. | Various | [2] |

In Vivo Animal Models

This compound was effective in various animal models of HNE-induced acute lung injury. These models, while not perfectly replicating chronic COPD, provided crucial proof-of-concept for the drug's ability to block HNE activity in vivo.

| Animal Model | Administration | Efficacy Endpoint | Result (ID₅₀) | Reference |

| Hamster | Intratracheal | Suppression of HNE-induced lung hemorrhage | 82 µg/kg | [2] |

| Guinea Pig | Intravenous | Inhibition of HNE-induced skin capillary permeability | 9.6 mg/kg | [2] |

| Hamster | Continuous IV Infusion | Reduction in mortality from HCl-induced lung injury | 0.01-1 mg/kg/hr | [9] |

| Rabbit | Intravenous | Attenuation of acid-induced lung injury | N/A | [10] |

Experimental Protocols

A typical protocol to determine the IC₅₀ of an inhibitor like this compound involves a fluorometric assay[6][11].

-

Reagents: Purified human neutrophil elastase, a fluorogenic peptide substrate (e.g., MeOSuc-AAPV-AMC), assay buffer, and the test inhibitor (this compound) at various concentrations.

-

Procedure:

-

The inhibitor is pre-incubated with HNE in a 96-well microplate at 37°C for a set period (e.g., 45 minutes) to allow for binding[12].

-

The fluorogenic substrate is added to initiate the enzymatic reaction.

-

The plate is read in a fluorescent microplate reader (e.g., Ex/Em = 400/505 nm) in kinetic mode for approximately 30 minutes[11].

-

Analysis: The rate of fluorescence increase is proportional to HNE activity. The percentage of inhibition at each inhibitor concentration is calculated relative to a control (enzyme without inhibitor). The IC₅₀ value is determined by fitting the data to a dose-response curve.

-

The protocol for inducing and treating acute lung injury in hamsters provides a representative example of in vivo testing[2][13][14].

-

Animal Selection: Male Syrian golden hamsters.

-

Injury Induction: Animals are anesthetized, and a single intratracheal instillation of purified human neutrophil elastase is administered to induce lung hemorrhage and inflammation.

-

Treatment: this compound is administered either locally (intratracheal) or systemically (e.g., continuous intravenous infusion) before or after the HNE challenge[9].

-

Endpoint Assessment: After a defined period (e.g., 48 hours), animals are euthanized. Bronchoalveolar lavage fluid (BALF) is collected to measure markers of injury, such as protein concentration, red blood cell count (hemorrhage), and neutrophil counts. Lung tissue may also be collected for histological analysis.

-

Analysis: The dose of this compound that reduces the injury marker by 50% (ID₅₀) is calculated.

Early-Stage Clinical Development

While this compound (Sivelestat) advanced to clinical use for acute indications in some countries, its development for chronic COPD was halted[4]. Detailed data from specific Phase I or II trials in COPD patients are not widely available, likely because the trials did not meet their primary endpoints or due to strategic decisions by the developer. The challenges faced by this compound are reflective of the broader difficulties in translating the potent anti-elastase mechanism into clinical benefit for COPD patients.

Pharmacokinetics and Bioavailability

A critical factor in the development of this compound for a chronic disease like COPD is its pharmacokinetic profile.

| Parameter | Finding | Implication for COPD | Reference |

| Oral Bioavailability | Low | Subject to extensive first-pass hepatic metabolism. Not suitable for chronic oral dosing. | [7] |

| Protein Binding | >99% bound to plasma proteins | High protein binding reduces the hepatic extraction ratio and clearance rate. | [7] |

| Metabolism | Rapidly hydrolyzed in the liver to an inactive metabolite. | The active compound has a short duration of action if administered orally. | [7] |

The poor oral bioavailability necessitated an intravenous formulation, which is suitable for acute, in-hospital conditions like ARDS but impractical for long-term, ambulatory management of COPD[15][16].

Representative Phase I/II Clinical Trial Protocol

While specific protocols for this compound in COPD are scarce, a typical early-phase trial for a novel oral HNE inhibitor would follow this structure, based on trials of similar agents like AZD9668[17][18][19].

-

Phase I (Healthy Volunteers):

-

Design: Randomized, double-blind, placebo-controlled, single-ascending dose (SAD) and multiple-ascending dose (MAD) studies.

-

Objectives: To assess safety, tolerability, and pharmacokinetics (PK) of the new drug.

-

Procedures: Subjects receive a single dose or multiple doses over a period (e.g., 14 days). Blood and urine samples are collected serially to determine PK parameters (Cmax, Tmax, AUC, half-life). Safety is monitored through adverse event reporting, vital signs, ECGs, and clinical laboratory tests.

-

Pharmacodynamics (PD): A surrogate marker of HNE inhibition, such as ex vivo zymosan-stimulated NE activity in whole blood, may be measured to link drug exposure to target engagement.

-

-

Phase II (COPD Patients):

-

Design: Randomized, double-blind, placebo-controlled, parallel-group study.

-

Patient Population: Patients with moderate-to-severe COPD, often with a history of exacerbations.

-

Intervention: Patients receive the test drug (at one or more doses selected from Phase I) or placebo for a defined period (e.g., 4 to 12 weeks)[18].

-

Primary Endpoints: Often focused on safety and biomarkers. Efficacy endpoints may include change from baseline in lung function (e.g., FEV₁) or a specific inflammatory biomarker in sputum or blood (e.g., desmosine, an elastin degradation product)[19].

-

Secondary Endpoints: May include other lung function parameters, patient-reported outcomes (e.g., St. George's Respiratory Questionnaire - SGRQ-C), sputum neutrophil counts, and levels of inflammatory mediators (e.g., IL-6, IL-8)[18].

-

Conclusion and Future Outlook

This compound (ONO-5046) is a well-characterized, potent, and selective inhibitor of human neutrophil elastase with a strong preclinical data package supporting its mechanism of action. Its efficacy in animal models of acute lung injury is clear[5][9][10]. However, its journey towards becoming a chronic therapy for COPD was ultimately unsuccessful, highlighting two major hurdles for this drug class.

First, the pharmacokinetic profile of this compound, particularly its low oral bioavailability, made it unsuitable for long-term oral administration, a necessity for managing a chronic condition like COPD[7]. Second, and more broadly, the clinical development of HNE inhibitors for COPD has been challenging[3]. Despite strong biological plausibility, multiple drug candidates have failed to demonstrate significant clinical benefit in Phase II trials, suggesting that inhibiting HNE alone may be insufficient to alter the complex, multifactorial pathology of established COPD[17].

Future research in this area may focus on developing orally bioavailable HNE inhibitors with optimized pharmacokinetic properties or exploring combination therapies that target multiple inflammatory pathways in COPD.

References

- 1. Neutrophil elastase inhibitors as treatment for COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ONO-5046, a novel inhibitor of human neutrophil elastase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Targeting COPD: advances on low-molecular-weight inhibitors of human neutrophil elastase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Research progress on the effect of neutrophil elastase and its inhibitors in respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Hepatic clearance of ONO-5046, a novel neutrophil elastase inhibitor, in rats and in the rat perfused liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protease-Specific Biomarkers to Analyse Protease Inhibitors for Emphysema Associated with Alpha 1-Antitrypsin Deficiency. An Overview of Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. | BioWorld [bioworld.com]

- 10. Neutrophil elastase inhibitor, ONO-5046, modulates acid-induced lung and systemic injury in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neutrophil Elastase Inhibitor Assay Kit. Fluorometric (ab118971) | Abcam [abcam.com]

- 12. 4.7. Enzyme Activity Inhibition Assay [bio-protocol.org]

- 13. scireq.com [scireq.com]

- 14. itmedicalteam.pl [itmedicalteam.pl]

- 15. Pilot study of the effects of ONO-5046 in patients with acute respiratory distress syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Neutrophil elastase inhibition in acute lung injury: results of the STRIVE study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Phase II study of a neutrophil elastase inhibitor (AZD9668) in patients with bronchiectasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ClinicalTrials.gov [clinicaltrials.gov]

Methodological & Application

Application Notes and Protocols for Freselestat in a Mouse Model of ARDS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Respiratory Distress Syndrome (ARDS) is a life-threatening form of respiratory failure characterized by widespread inflammation in the lungs. Neutrophil elastase, a serine protease released by activated neutrophils, is a key mediator of lung injury in ARDS. Freselestat (also known as Sivelestat) is a selective inhibitor of neutrophil elastase and has shown therapeutic potential in preclinical models of ARDS.[1][2] These application notes provide detailed protocols for utilizing this compound in a lipopolysaccharide (LPS)-induced mouse model of ARDS, along with data presentation and visualization of key signaling pathways.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound (Sivelestat) in rodent models of LPS-induced ARDS.

Table 1: Effect of Sivelestat on Lung Wet/Dry (W/D) Ratio in LPS-Induced ALI Rats

| Treatment Group | Lung W/D Ratio (Mean ± SD) | Reference |

| Control | 3.85 ± 0.32 | [3] |

| LPS | 9.05 ± 1.02 | [3] |

| LPS + Sivelestat (Early) | 6.76 ± 2.01 | [3] |

| LPS + Sivelestat | 7.39 ± 0.32 | [3] |

Table 2: Effect of Sivelestat on Inflammatory Cytokines in Serum of LPS-Treated Rats

| Treatment Group | Time Point | TNF-α (pg/mL) | IL-6 (pg/mL) | Reference |

| Control | 12h | ~50 | ~100 | [4] |

| LPS | 12h | ~350 | ~800 | [4] |

| LPS + Sivelestat (10 mg/kg) | 12h | ~250 | ~600 | [4] |

| LPS + Sivelestat (30 mg/kg) | 12h | ~150 | ~400 | [4] |

Table 3: Effect of Sivelestat on Bronchoalveolar Lavage Fluid (BALF) in LPS-Treated Rats

| Treatment Group | Total Cells (x10⁴/mL) | Neutrophils (x10⁴/mL) | Protein (mg/mL) | Reference |

| Sham | 0.89 ± 0.93 | - | 2.34 ± 0.47 | [3] |

| VILI (LPS model equivalent) | 7.67 ± 1.41 | - | 23.01 ± 3.96 | [3] |

| VILI + Sivelestat (Early) | 3.89 ± 1.05 | 5.56 ± 1.13 | 15.57 ± 2.32 | [3] |

| VILI + Sivelestat | - | - | 18.38 ± 2.00 | [3] |

Experimental Protocols

LPS-Induced ARDS Mouse Model

This protocol describes the induction of acute lung injury in mice using intratracheal administration of lipopolysaccharide (LPS).

Materials:

-

Male C57BL/6 mice (8-12 weeks old)

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

Sterile, pyrogen-free phosphate-buffered saline (PBS)

-

Anesthesia (e.g., isoflurane, ketamine/xylazine)

-

Animal handling and surgical equipment

Procedure:

-

Anesthetize the mouse using a preferred and approved method.

-

Place the anesthetized mouse in a supine position on a surgical board.

-

Surgically expose the trachea through a small midline incision in the neck.

-

Using a fine-gauge needle, intratracheally instill 2-5 mg/kg of LPS dissolved in 50 µL of sterile PBS. For control animals, instill 50 µL of sterile PBS alone.

-

Suture the incision and allow the mouse to recover on a warming pad.

-

Monitor the animals for signs of distress. The peak of inflammation is typically observed 24-48 hours post-LPS instillation.[5]

Administration of this compound

Materials:

-

This compound (Sivelestat sodium)

-

Sterile saline (0.9% NaCl) for injection

Procedure:

-

Prepare a stock solution of this compound in sterile saline.

-

Administer this compound via intraperitoneal (IP) or intravenous (IV) injection. A common dosage range is 10-100 mg/kg.[4][6]

-

Prophylactic Treatment: Administer this compound 30-60 minutes before LPS instillation.

-

Therapeutic Treatment: Administer this compound 1-4 hours after LPS instillation.

-

The vehicle control group should receive an equivalent volume of sterile saline.

Assessment of Lung Injury

a) Lung Wet-to-Dry (W/D) Ratio:

-

At the desired time point, euthanize the mouse.

-

Excise the lungs and record the "wet" weight.

-

Dry the lungs in an oven at 60-80°C for 48-72 hours until a constant weight is achieved.[4]

-

Record the "dry" weight and calculate the W/D ratio as an indicator of pulmonary edema.

b) Bronchoalveolar Lavage (BAL) Fluid Analysis:

-

Euthanize the mouse and expose the trachea.

-

Cannulate the trachea and instill a known volume of cold, sterile PBS (e.g., 0.5 - 1.0 mL).

-

Gently aspirate the fluid and repeat the process 2-3 times.

-

Pool the collected BAL fluid.

-

Centrifuge the BAL fluid to pellet the cells.

-

Use the supernatant to measure total protein concentration (e.g., via Bradford or BCA assay) and cytokine levels (e.g., via ELISA for TNF-α, IL-6, IL-1β).[7]

-

Resuspend the cell pellet and perform a total cell count using a hemocytometer.

-

Prepare a cytospin slide to perform a differential cell count (e.g., neutrophils, macrophages).

c) Lung Histology:

-

After euthanasia, perfuse the lungs with PBS and then fix with 4% paraformaldehyde or 10% neutral buffered formalin.

-

Embed the fixed lung tissue in paraffin and section for hematoxylin and eosin (H&E) staining.

-

Evaluate the stained sections for signs of lung injury, including neutrophil infiltration, alveolar wall thickening, edema, and hyaline membrane formation.

Signaling Pathways and Mechanisms of Action

This compound primarily acts by inhibiting neutrophil elastase. This inhibition leads to the modulation of several downstream signaling pathways implicated in the inflammatory cascade of ARDS.

Experimental Workflow

Caption: Experimental workflow for testing this compound in a mouse model of ARDS.

Inhibition of Pro-Inflammatory Signaling

This compound has been shown to suppress the activation of the NF-κB pathway, a key regulator of pro-inflammatory gene expression.[6] It may also inhibit the PI3K/AKT/mTOR pathway, which is involved in cell survival and inflammation.[8]